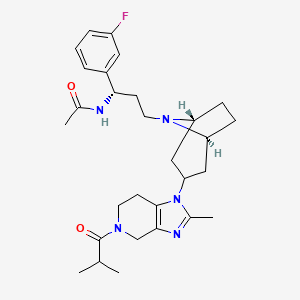

PF-232798

Description

Properties

IUPAC Name |

N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40FN5O2/c1-18(2)29(37)33-12-11-28-27(17-33)31-19(3)35(28)25-15-23-8-9-24(16-25)34(23)13-10-26(32-20(4)36)21-6-5-7-22(30)14-21/h5-7,14,18,23-26H,8-13,15-17H2,1-4H3,(H,32,36)/t23-,24+,25?,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETUKYDWZIRTEI-HLMSNRGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CC(=CC=C5)F)NC(=O)C)CCN(C2)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(N1C3C[C@H]4CC[C@@H](C3)N4CC[C@@H](C5=CC(=CC=C5)F)NC(=O)C)CCN(C2)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234029 | |

| Record name | PF 232798 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849753-15-7 | |

| Record name | PF-232798 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849753157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-232798 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14813 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF 232798 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-232798 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63P7W7886U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to PF-232798: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-232798 is a potent, second-generation, orally bioavailable antagonist of the C-C chemokine receptor type 5 (CCR5). Developed by Pfizer, it represents a significant advancement in the class of entry inhibitors for the treatment of Human Immunodeficiency Virus (HIV) infection. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthetic route, and the key biological activities of this compound. The document includes tabulated quantitative data for easy comparison, detailed experimental protocols for pivotal assays, and visualizations of the relevant biological pathway and experimental workflows.

Chemical Structure and Properties

This compound, with the systematic IUPAC name N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide, is a complex heterocyclic molecule. Its structure is characterized by a central tropane scaffold, similar to its predecessor maraviroc, which is crucial for its antagonist activity at the CCR5 receptor.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide |

| Molecular Formula | C₂₉H₄₀FN₅O |

| Molecular Weight | 509.66 g/mol |

| CAS Number | 849753-98-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and methanol |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the key imidazopiperidine and tropane fragments, followed by their coupling and final modification. The detailed synthetic scheme is outlined in the Journal of Medicinal Chemistry, 2011, 54(1), pp 67-77. A generalized synthetic workflow is presented below.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Key Intermediate (Illustrative)

This is a representative protocol based on typical organic synthesis methodologies and the information available. For the exact, detailed procedures, please refer to the primary publication.

Step 1: Synthesis of the Imidazopiperidine Moiety A protected 4-piperidone derivative is reacted with a source of ammonia to introduce two amino groups at the 3 and 4 positions. The resulting diaminopiperidine intermediate is then cyclized with an appropriate carboxylic acid derivative (e.g., an orthoester) to form the imidazole ring, which is subsequently acylated to introduce the isobutyryl group.

Step 2: Synthesis of the Tropane Fragment Tropinone is subjected to reductive amination to introduce an amino group at the 3-position, yielding 3-amino-8-azabicyclo[3.2.1]octane.

Step 3: Coupling and Final Elaboration The imidazopiperidine fragment is coupled with the tropane fragment through a nucleophilic substitution reaction. The resulting intermediate is then further elaborated by coupling with the (S)-1-(3-fluorophenyl)-3-aminopropane derivative and subsequent N-acetylation to yield the final product, this compound. Purification is typically achieved through column chromatography and recrystallization.

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of the CCR5 receptor. CCR5 is a co-receptor required for the entry of R5-tropic HIV-1 into host cells, primarily CD4+ T-lymphocytes. By binding to a transmembrane allosteric site on CCR5, this compound induces a conformational change in the receptor that prevents its interaction with the HIV-1 envelope glycoprotein gp120, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Table 2: In Vitro Biological Activity of this compound

| Assay | Cell Line/System | Endpoint | Value | Reference |

| CCR5 Binding Affinity | CHO cells expressing human CCR5 | Ki (nM) | ~0.5 | [1] |

| Anti-HIV-1 Activity (BaL strain) | Human Peripheral Blood Mononuclear Cells (PBMCs) | EC₅₀ (nM) | ~2.0 | [2] |

| hERG Channel Inhibition | HEK293 cells expressing hERG | IC₅₀ (µM) | >10 | [3] |

| Anti-HIV-1 Activity (Maraviroc-resistant strain) | Human PBMCs | EC₅₀ (nM) | Potent activity maintained | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize this compound.

4.1 CCR5 Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the human CCR5 receptor.

Principle: This is a competitive binding assay using a radiolabeled ligand (e.g., ¹²⁵I-MIP-1α) that binds to CCR5. The ability of this compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

Materials:

-

CHO-K1 cells stably expressing human CCR5

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4

-

Radioligand: ¹²⁵I-MIP-1α (specific activity ~2000 Ci/mmol)

-

This compound stock solution in DMSO

-

Non-specific binding control: unlabeled MIP-1α

-

Scintillation fluid and counter

Procedure:

-

Prepare a suspension of CCR5-expressing CHO-K1 cell membranes.

-

In a 96-well plate, add binding buffer, a serial dilution of this compound, and the radioligand at a concentration near its Kd.

-

For total binding wells, add only buffer and radioligand. For non-specific binding wells, add a high concentration of unlabeled MIP-1α.

-

Initiate the binding reaction by adding the cell membrane suspension to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for this compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

4.2 Anti-HIV-1 Entry Assay

Objective: To determine the potency of this compound in inhibiting HIV-1 entry into target cells.

Principle: This assay measures the ability of this compound to prevent the infection of susceptible cells (e.g., PBMCs) by an R5-tropic strain of HIV-1. The readout is typically the level of a viral protein (e.g., p24 antigen) or the activity of a reporter gene in the infected cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), stimulated with PHA and IL-2

-

R5-tropic HIV-1 strain (e.g., BaL)

-

Culture medium: RPMI 1640 supplemented with 10% FBS, L-glutamine, and antibiotics

-

This compound stock solution in DMSO

-

p24 ELISA kit

Procedure:

-

Plate stimulated PBMCs in a 96-well plate.

-

Add serial dilutions of this compound to the wells and pre-incubate for 1 hour at 37°C.

-

Add a standardized amount of HIV-1 to the wells.

-

Incubate the plate for 3-5 days at 37°C in a CO₂ incubator.

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.

-

Plot the p24 concentration against the this compound concentration and determine the EC₅₀ value.

Caption: A representative workflow for an anti-HIV-1 entry assay.

4.3 hERG Potassium Channel Assay

Objective: To assess the potential for this compound to cause cardiac toxicity by inhibiting the hERG potassium channel.

Principle: This electrophysiological assay uses the patch-clamp technique to measure the flow of potassium ions through the hERG channel in a cell line stably expressing the channel. The effect of this compound on the hERG current is quantified.

Materials:

-

HEK293 cells stably expressing the hERG channel

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass pipettes

-

Internal and external recording solutions

-

This compound stock solution in DMSO

Procedure:

-

Culture HEK293-hERG cells to an appropriate confluency.

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply a voltage-clamp protocol to elicit the characteristic hERG tail current.

-

After obtaining a stable baseline recording, perfuse the cell with the external solution containing a known concentration of this compound.

-

Record the hERG current in the presence of the compound.

-

Wash out the compound to assess the reversibility of any effects.

-

Repeat with a range of concentrations to generate a concentration-response curve and determine the IC₅₀ value.

Conclusion

This compound is a highly potent and selective CCR5 antagonist with a promising preclinical profile. Its chemical structure has been optimized to improve upon first-generation CCR5 inhibitors, demonstrating excellent anti-HIV-1 activity, including against maraviroc-resistant strains, and a favorable safety profile with respect to hERG channel inhibition. The synthetic route, while complex, is well-defined. The detailed experimental protocols provided herein offer a foundation for further research and development of CCR5-targeted therapeutics.

References

In-Depth Technical Guide: PF-232798 Binding Affinity to the CCR5 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of PF-232798, a second-generation oral antagonist, to the C-C chemokine receptor type 5 (CCR5). The document details its binding affinity, the experimental protocols used for its determination, and its impact on CCR5-mediated signaling pathways.

Introduction to this compound and CCR5

C-C chemokine receptor 5 (CCR5) is a seven-transmembrane G protein-coupled receptor (GPCR) that plays a crucial role in the trafficking and function of various immune cells, including T-lymphocytes and macrophages.[1][2] Critically, CCR5 also functions as a primary co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus (HIV) into host cells.[1][3] The interaction between the viral envelope protein gp120, the host cell's CD4 receptor, and CCR5 is essential for viral fusion and entry.[3][4]

This compound is an orally active, second-generation CCR5 antagonist developed as an anti-HIV agent.[5][6] It is structurally related to Maraviroc, the first-in-class approved CCR5 antagonist, but exhibits a higher binding affinity and an alternative resistance profile.[5][7] As an allosteric inhibitor, this compound binds to a pocket within the transmembrane region of CCR5, distinct from the natural chemokine binding site.[7] This binding event locks the receptor in an inactive conformation, preventing the conformational changes necessary for both natural ligand signaling and HIV-1 gp120-mediated membrane fusion.[7]

Quantitative Binding Affinity Data

This compound demonstrates potent binding to the CCR5 receptor and robust antiviral activity. Its binding affinity is significantly higher than that of the first-generation antagonist, Maraviroc. The quantitative data from various studies are summarized below.

| Compound | Parameter | Value (nM) | Assay Type | Reference |

| This compound | Binding Affinity | 0.5 | Not Specified | [7] |

| This compound | Antiviral Activity (IC₅₀) | 2.0 | HIV-1Ba-L Inhibition | [4] |

| This compound | Antiviral Activity (EC₉₀) | 2.0 | HIV BaL in PBL Culture | [8] |

| Maraviroc | Binding Affinity | 3.0 | Not Specified | [7] |

-

Binding Affinity: A direct measure of the strength of the interaction between the ligand (this compound) and the receptor (CCR5). A lower value indicates a stronger, more stable complex.

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. In this context, it refers to the inhibition of HIV-1 viral entry.[9]

-

EC₉₀ (90% effective concentration): The concentration of a drug that gives 90% of the maximal response.

The higher affinity of this compound (0.5 nM) compared to Maraviroc (3.0 nM) suggests a more potent interaction with the CCR5 receptor.[7] This is consistent with its potent antiviral activity, demonstrated by low nanomolar IC₅₀ and EC₉₀ values.[4][8]

Experimental Protocols: Radioligand Competition Binding Assay

The binding affinity of compounds like this compound is typically determined using radioligand competition binding assays.[10][11] This method measures the ability of a non-radioactive test compound (the "competitor," e.g., this compound) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity.

Objective: To determine the inhibition constant (Kᵢ) of this compound for the CCR5 receptor by measuring its IC₅₀ value in a competitive binding experiment.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing human CCR5.

-

Radioligand: A high-affinity CCR5 ligand labeled with a radioisotope (e.g., ³H-Maraviroc or ¹²⁵I-MIP-1α).

-

Competitor: this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[12]

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Membrane Preparation:

-

Cells expressing CCR5 are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[12]

-

-

Assay Setup:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in sequence:

-

Cell membrane preparation (containing a fixed amount of CCR5 receptor).

-

A solution of this compound at varying concentrations (typically a serial dilution). For control wells, buffer is added.

-

A fixed concentration of the radioligand.

-

-

"Total binding" wells contain membranes and radioligand only.

-

"Non-specific binding" wells contain membranes, radioligand, and a saturating concentration of a known unlabeled CCR5 ligand to block all specific receptor binding.[13]

-

-

Incubation:

-

The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[12]

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the membranes (with bound radioligand) from the assay buffer (containing unbound radioligand).[12]

-

The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity trapped on each filter is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific Binding is calculated: Total Binding - Non-specific Binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

The IC₅₀ value is determined from this curve using non-linear regression analysis.

-

The Kᵢ (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12][13]

-

References

- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]

- 9. promegaconnections.com [promegaconnections.com]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. chem.uwec.edu [chem.uwec.edu]

An In-depth Technical Guide on PF-232798 for HIV-1 Entry Inhibition Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-232798 is a second-generation, orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] CCR5 is a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells, primarily CD4+ T lymphocytes, macrophages, and dendritic cells.[3][4][5] By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing the conformational changes required for viral and cellular membrane fusion and subsequent viral entry.[1][6] This mechanism of action makes this compound a promising candidate for antiretroviral therapy.[6] this compound was developed by Pfizer as a successor to Maraviroc, the first approved CCR5 antagonist, with the aim of improving oral absorption and providing an alternative resistance profile.[7]

Mechanism of Action

The entry of R5-tropic HIV-1 into a host cell is a sequential process.[6] Initially, the viral surface glycoprotein gp120 binds to the primary receptor, CD4, on the host cell surface.[3] This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.[3][6] The subsequent interaction of gp120 with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and the release of the viral capsid into the cytoplasm.[3][5]

This compound acts as a non-competitive allosteric inhibitor of CCR5.[1] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][3] This binding stabilizes a conformation of the receptor that is unable to interact effectively with gp120, thus blocking the final step required for membrane fusion and viral entry.[1] Structural studies have shown that while this compound and Maraviroc share a similar tropane scaffold and bind deep within the same pocket, they have different substituents that lead to distinct interactions with the receptor.[1][2] This results in different conformational changes in the receptor and may account for this compound's activity against some Maraviroc-resistant HIV-1 strains.[1][7]

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Assay Parameter | Virus Strain | Cell Type | Value | Reference |

| EC90 | HIV-1 BaL | PBL | 2.0 nM (95% CI 1.5 to 2.6 nM) | [8] |

| IC50 | HIV-1Ba-L | 2.0 nM | [9] | |

| Binding Affinity (Ki) | CCR5 | 0.5 nM | [1] |

EC90: 90% effective concentration; IC50: 50% inhibitory concentration; Ki: inhibitory constant; PBL: Peripheral Blood Lymphocytes; CI: Confidence Interval.

Table 2: In Vitro Selectivity and Safety Profile of this compound

| Assay Parameter | Target | Value | Reference |

| IC50 | hERG | 12 µM | [9] |

| EC50 | hERG (Patch clamp) | >10 µM | [8] |

| Effect on APD90 | Dog Purkinje fibers (10 µM dose) | <50% | [8] |

hERG: human Ether-a-go-go-Related Gene; APD90: Action Potential Duration at 90% repolarization.

Table 3: Phase I Clinical Pharmacokinetics of this compound

| Dosing Regimen | Unbound Cmin (vs. Antiviral EC90) | Systemic Exposure (vs. Maraviroc) | Reference |

| 250 mg QD (steady state) | ~15-30 fold | Superior | [8] |

Cmin: minimum plasma concentration; QD: once daily.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Anti-HIV-1 Activity Assay in Peripheral Blood Lymphocytes (PBLs)

-

Objective: To determine the potency of this compound in inhibiting HIV-1 replication in primary human cells.

-

Methodology:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.

-

Stimulate the PBMCs with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate T-cells.

-

Culture the activated PBLs and infect them with a CCR5-tropic HIV-1 strain (e.g., HIV-1 BaL) in the presence of serial dilutions of this compound.

-

Incubate the cultures for a defined period (e.g., 7 days).

-

Measure the extent of viral replication by quantifying the p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the EC90 value, the concentration of the compound that inhibits viral replication by 90%, by fitting the dose-response data to a sigmoidal curve.[8]

-

2. CCR5 Binding Assay

-

Objective: To determine the binding affinity of this compound for the CCR5 receptor.

-

Methodology:

-

Use cell membranes from a cell line stably expressing human CCR5.

-

Perform a competitive binding assay using a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1β).

-

Incubate the cell membranes with the radioligand in the presence of increasing concentrations of unlabeled this compound.

-

Separate the bound and free radioligand by filtration.

-

Measure the amount of bound radioactivity using a gamma counter.

-

Calculate the IC50 value, the concentration of this compound that displaces 50% of the radioligand binding.

-

Convert the IC50 value to a Ki (inhibitory constant) value using the Cheng-Prusoff equation.

-

3. hERG Inhibition Assay (Patch Clamp)

-

Objective: To assess the potential for this compound to cause cardiac arrhythmias by blocking the hERG potassium channel.

-

Methodology:

-

Use a cell line stably expressing the hERG channel (e.g., HEK-293 cells).

-

Perform whole-cell patch-clamp electrophysiology recordings.

-

Apply a voltage clamp protocol to elicit hERG channel currents.

-

Perfuse the cells with increasing concentrations of this compound.

-

Measure the inhibition of the hERG current at each concentration.

-

Calculate the EC50 value, the concentration of the compound that inhibits the hERG current by 50%.[8]

-

Visualizations

Caption: HIV-1 entry mechanism and the inhibitory action of this compound.

Caption: Workflow for key in vitro characterization assays of this compound.

Conclusion

This compound is a potent and selective second-generation CCR5 antagonist with a promising preclinical and early clinical profile for the treatment of HIV-1 infection.[8][10] Its mechanism as an entry inhibitor provides a valuable therapeutic option, particularly for patients with resistance to other antiretroviral drug classes.[6] The improved pharmacokinetic properties and activity against some Maraviroc-resistant strains highlight its potential as a next-generation CCR5-targeted therapy.[7][8] Further clinical development is warranted to fully establish its efficacy and safety profile in HIV-infected individuals.[10]

References

- 1. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCR5 antagonist: Promising agents in HIV treatment - Curr Trends Pharm Pharm Chem [ctppc.org]

- 4. CCR5 Inhibitors and HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]

- 9. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pfizer.com [pfizer.com]

The Pharmacokinetic Profile and Oral Bioavailability of PF-232798: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-232798 is a second-generation, orally active imidazopiperidine antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells. Developed by Pfizer as a potential successor to Maraviroc, this compound was engineered for an improved pharmacokinetic profile, particularly concerning oral absorption and dosing frequency. Preclinical and early-phase clinical studies demonstrated promising characteristics, including substantial oral absorption in animal models and a favorable trough concentration profile in humans, suggesting the potential for once-daily dosing. Despite these early findings, the clinical development of this compound appears to have been discontinued after the completion of Phase II trials, and detailed pharmacokinetic data in the public domain remain limited. This guide synthesizes the available information on the pharmacokinetics and oral bioavailability of this compound, presenting the data in a structured format for scientific and research applications.

Introduction

The development of CCR5 antagonists marked a significant advancement in the treatment of HIV-1 infection by targeting a host protein rather than a viral enzyme, thereby offering a novel mechanism of action. Maraviroc, the first approved drug in this class, validated this therapeutic approach. This compound emerged from a dedicated medicinal chemistry program aimed at identifying a successor to Maraviroc with superior pharmacokinetic properties.[1] This document provides a comprehensive summary of the known pharmacokinetic and oral bioavailability data for this compound.

Mechanism of Action: CCR5 Antagonism

This compound functions as an allosteric antagonist of the CCR5 receptor.[2] By binding to a transmembrane pocket within the CCR5 protein, it induces a conformational change that prevents the HIV-1 surface glycoprotein gp120 from interacting with the receptor.[1][2] This blockade of the gp120-CCR5 interaction is essential for inhibiting the fusion of the viral and host cell membranes, thereby preventing viral entry. The potent anti-HIV activity of this compound has been demonstrated in vitro, with an EC90 (90% effective concentration) of 2.0 nM against the HIV-1 BaL strain in peripheral blood lymphocyte cultures.[1]

Signaling Pathway

The binding of this compound to CCR5 inhibits the downstream signaling cascade that would typically be initiated by the natural chemokine ligands of the receptor. This allosteric inhibition effectively blocks the conformational changes in the HIV-1 envelope glycoprotein required for membrane fusion.

Pharmacokinetic Profile

The available pharmacokinetic data for this compound are derived from preclinical studies in animals and a Phase I clinical trial in healthy volunteers. While specific quantitative parameters such as Cmax, Tmax, AUC, and half-life have not been publicly disclosed, the existing information provides valuable insights into the drug's disposition.

Absorption and Oral Bioavailability

This compound was specifically designed to improve upon the oral absorption of Maraviroc.[3] Preclinical investigations in rats and dogs confirmed that the compound has "substantial oral absorption".[3] A study published in 2011 noted that this compound was selected as a lead candidate following in vivo pharmacokinetic screening in these species.[3] Furthermore, another publication mentioned "complete oral absorption in rat" for this compound.[4]

In a Phase I study involving healthy volunteers, this compound was administered orally.[1] The steady-state plasma concentrations achieved with a once-daily dosing regimen underscore its effective oral absorption in humans.[1]

Distribution

The plasma protein binding of this compound is reported to be 94%.[1] This high degree of protein binding is a critical parameter for understanding the distribution of the drug and the concentration of the unbound, pharmacologically active fraction.

Metabolism

In vitro studies using human liver microsomes indicated that this compound is metabolically stable.[3] It was found not to be a significant substrate for Cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for the metabolism of Maraviroc.[3][5] This characteristic suggests a lower potential for drug-drug interactions mediated by CYP3A4 inhibition or induction and may contribute to a longer half-life and the feasibility of a once-daily dosing regimen.[3]

Excretion

Details regarding the routes and extent of excretion for this compound have not been published.

Quantitative Pharmacokinetic Data

Detailed quantitative pharmacokinetic parameters for this compound are not publicly available. However, a comparative analysis from the Phase I study provides a valuable benchmark against Maraviroc.

Table 1: Comparative Unbound Plasma Trough Concentrations at Steady State

| Compound | Dosing Regimen | Trough Unbound Concentration (vs. Antiviral EC90) |

|---|---|---|

| This compound | 250 mg Once Daily (QD) | ~15-30 fold higher |

| Maraviroc | 300 mg Twice Daily (BID) | Significantly lower than this compound |

Data sourced from a 2008 conference presentation.[1]

This comparison highlights the superior systemic exposure profile of this compound, particularly the minimum concentration (Cmin), with a once-daily regimen compared to the twice-daily regimen of Maraviroc.[1]

Experimental Protocols

While detailed protocols are not available, the following summarizes the methodologies inferred from the published literature.

Preclinical In Vivo Pharmacokinetic Screening

-

Species: Rats and dogs.[3]

-

Objective: To assess the in vivo pharmacokinetic profile, including oral absorption, of a series of newly synthesized CCR5 antagonists to identify a lead candidate.[3]

-

Methodology: Specific details on dosing, formulation, and analytical methods were not provided in the available literature.

In Vitro Metabolic Stability

-

System: Human liver microsomes.[3]

-

Objective: To evaluate the metabolic stability of this compound and its potential as a substrate for CYP3A4.[3]

Phase I Clinical Study in Healthy Volunteers

-

Study Design: A study to evaluate the safety and pharmacokinetics of this compound in healthy volunteers.[1]

-

Dosing: A once-daily (QD) oral dose of 250 mg was administered for 7 days to reach steady state.[1]

-

Sampling and Analysis: Total plasma levels were measured by HPLC-MS. Unbound concentrations were calculated based on the in vitro plasma protein binding of 94%.[1]

-

Comparator: Data were compared to steady-state trough concentrations from healthy volunteers who received 300 mg of Maraviroc twice daily (BID) for 10 days.[1]

Experimental Workflow

Safety and Tolerability

In the Phase I study, this compound was well-tolerated in healthy volunteers.[1][6] The frequency and pattern of adverse events were considered non-remarkable up to a dose of 500 mg.[1] At doses of 500 mg and above, a slight increase in the frequency of adverse events such as diarrhea, dizziness, headache, and orthostatic hypotension was observed, though these were comparable to the placebo arm.[1] Preclinical safety pharmacology assays, including assessments for hERG channel inhibition, did not reveal any significant concerns.[1][3]

Conclusion

This compound is a potent, orally bioavailable CCR5 antagonist that demonstrated a promising pharmacokinetic profile in early-stage development. Key attributes include substantial oral absorption, high plasma protein binding, and metabolic stability, which collectively support a once-daily dosing regimen. The superior trough concentrations of unbound drug compared to Maraviroc suggested the potential for a more convenient and effective therapeutic option for the treatment of HIV-1 infection. However, the apparent cessation of its clinical development after Phase II trials means that a complete and detailed understanding of its pharmacokinetic properties in a larger patient population remains elusive. The information presented in this guide, compiled from the available scientific literature, serves as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]

- 2. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maraviroc: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pfizer.com [pfizer.com]

In Vitro Antiviral Potency of PF-232798 and PF-00835231: A Technical Overview

This technical guide provides an in-depth analysis of the in vitro antiviral potency of two distinct Pfizer compounds: PF-232798, a CCR5 antagonist with activity against Human Immunodeficiency Virus (HIV), and PF-00835231, a 3C-like protease (3CLpro) inhibitor targeting coronaviruses, including SARS-CoV-2. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

This compound: A CCR5 Antagonist for HIV-1

This compound is a second-generation oral CCR5 antagonist that has been investigated for the treatment of HIV-1 infection.[1][2][3] It functions by blocking the CCR5 co-receptor, which is essential for the entry of R5-tropic HIV-1 strains into host cells.[1][3][4]

Quantitative In Vitro Antiviral Potency of this compound

The following table summarizes the key in vitro antiviral potency data for this compound against HIV-1.

| Parameter | Virus Strain(s) | Cell Type | Value | Reference(s) |

| EC90 | HIV-1 BaL | Peripheral Blood Lymphocytes (PBLs) | 2.0 nM (95% CI: 1.5 to 2.6 nM) | [2] |

| Binding Affinity (Ki) | N/A | CCR5 | 0.5 nM | [3] |

Experimental Protocols

1.2.1. Anti-HIV-1 Activity in Peripheral Blood Lymphocytes (PBLs)

The antiviral activity of this compound was assessed using primary human peripheral blood lymphocytes. A common method for this is the p24 antigen assay.

-

Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2) to promote T-cell proliferation.

-

Viral Infection: Cultured PBLs are infected with a CCR5-tropic strain of HIV-1, such as HIV-1 BaL.

-

Compound Treatment: Serial dilutions of this compound are added to the infected cell cultures.

-

Assay Readout: After a defined incubation period (typically 5-7 days), the supernatant is collected, and the level of viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that inhibits viral replication by 90% (EC90) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its antiviral activity.

References

- 1. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]

- 3. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

PF-232798: A Potent CCR5 Antagonist with Efficacy Against Maraviroc-Resistant HIV-1 Strains

A Technical Overview for Researchers and Drug Development Professionals

Published: November 18, 2025

Executive Summary

PF-232798, a second-generation C-C chemokine receptor type 5 (CCR5) antagonist, has demonstrated significant antiviral activity against human immunodeficiency virus type 1 (HIV-1), including strains resistant to the first-in-class CCR5 inhibitor, maraviroc. Developed by Pfizer, this compound emerged from a program aimed at improving upon the properties of maraviroc, offering the potential for a once-daily dosing regimen and a distinct resistance profile. This document provides a comprehensive technical guide on the efficacy of this compound against maraviroc-resistant HIV-1, detailing its mechanism of action, quantitative antiviral data, and the experimental protocols utilized in its evaluation.

Introduction: The Challenge of Maraviroc Resistance

Maraviroc, the first approved CCR5 antagonist, represents a significant advancement in antiretroviral therapy by blocking the entry of R5-tropic HIV-1 into host cells.[1] However, the emergence of drug resistance, primarily through mutations in the V3 loop of the viral envelope glycoprotein gp120, can limit its long-term efficacy.[2] This has necessitated the development of next-generation CCR5 antagonists with activity against these resistant variants. This compound was designed to address this clinical need.

Mechanism of Action: Allosteric Inhibition of CCR5

Like maraviroc, this compound is an allosteric inhibitor of the CCR5 co-receptor.[3] It binds to a transmembrane pocket of CCR5, distinct from the binding site of the natural chemokine ligands and the HIV-1 gp120. This binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable to the gp120 of R5-tropic HIV-1 and thereby preventing viral entry into the host cell.[3]

The distinct chemical structure of this compound is believed to result in an alternative binding mode within the CCR5 pocket compared to maraviroc. This alternative interaction is hypothesized to be the basis for its activity against some maraviroc-resistant strains that have adapted to recognize the maraviroc-bound conformation of CCR5.

Quantitative Antiviral Activity

Preclinical studies have demonstrated the potent and broad-spectrum anti-HIV-1 activity of this compound.[4] Notably, it has shown efficacy against laboratory-generated maraviroc-resistant HIV-1 strains.

| Compound | Virus Strain | Cell Type | IC50 / EC90 (nM) | Fold Change in Susceptibility (Resistant vs. Wild-Type) | Reference |

| This compound | HIV-1 Ba-L (Wild-Type) | PBMCs | EC90: 2.0 | N/A | [5] |

| Maraviroc | HIV-1 Ba-L (Wild-Type) | PBMCs | EC90: ~2.0 | N/A | [5] |

| This compound | Maraviroc-Resistant HIV-1 (Lab-generated) | - | Active | - | [5] |

| This compound | B-clade MVC-resistant HIV-1 isolate strain CC185 | - | Retained Activity | - | [6] |

PBMCs: Peripheral Blood Mononuclear Cells. IC50: 50% inhibitory concentration. EC90: 90% effective concentration. N/A: Not Applicable. Data for maraviroc-resistant strains is currently qualitative ("Active" or "Retained Activity") in the reviewed literature, with specific IC50/EC90 values not publicly available.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the evaluation of this compound's activity against maraviroc-resistant HIV-1.

Generation of Maraviroc-Resistant HIV-1 Strains

The development of maraviroc-resistant HIV-1 strains is a critical first step in assessing the efficacy of next-generation inhibitors. A common method involves in vitro passage of a wild-type HIV-1 isolate in the presence of escalating concentrations of maraviroc.

Protocol for In Vitro Generation of Maraviroc-Resistant HIV-1 (e.g., CC1/85 Strain):

-

Cell Culture: Phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs) from healthy donors are cultured in RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and interleukin-2 (IL-2).

-

Viral Inoculation: A wild-type R5-tropic HIV-1 isolate (e.g., CC1/85) is used to infect the stimulated PBMCs.

-

Drug Selection: The infected cells are cultured in the presence of an initial, sub-inhibitory concentration of maraviroc.

-

Serial Passage: The culture supernatant, containing progeny virus, is harvested at peak infection and used to infect fresh, stimulated PBMCs. With each subsequent passage, the concentration of maraviroc is gradually increased.

-

Monitoring of Viral Replication: Viral replication is monitored at each passage by measuring p24 antigen levels in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Phenotypic and Genotypic Characterization: Once a viral strain demonstrates the ability to replicate in the presence of high concentrations of maraviroc, it is characterized phenotypically for its resistance profile and genotypically by sequencing the env gene to identify resistance-conferring mutations.

Antiviral Susceptibility Assays

The antiviral activity of this compound against both wild-type and maraviroc-resistant HIV-1 strains is typically determined using cell-based assays that measure the inhibition of viral replication.

Protocol for PhenoSense™ HIV Entry Assay (a common platform for evaluating entry inhibitors):

-

Generation of Pseudoviruses: Recombinant viruses are generated by co-transfecting 293T cells with an HIV-1 genomic vector that lacks the env gene but contains a luciferase reporter gene, and a second vector expressing the HIV-1 envelope glycoproteins from either the wild-type or the maraviroc-resistant strain.

-

Cell Preparation: U87 cells engineered to express CD4 and CCR5 are seeded in 96-well plates.

-

Compound Dilution: this compound and maraviroc are serially diluted to create a range of concentrations.

-

Infection: The pseudoviruses are incubated with the target cells in the presence of the various concentrations of the test compounds.

-

Luciferase Assay: After a set incubation period (e.g., 48-72 hours), the cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the level of viral replication.

-

Data Analysis: The percentage of viral inhibition at each drug concentration is calculated relative to a no-drug control. The 50% inhibitory concentration (IC50) or 90% effective concentration (EC90) is then determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental processes provide a clearer understanding of the underlying biology and research methodologies.

HIV-1 Entry and Inhibition by CCR5 Antagonists

Caption: HIV-1 entry pathway and the mechanism of inhibition by CCR5 antagonists like this compound.

Workflow for Assessing this compound Efficacy

Caption: Experimental workflow for evaluating the antiviral efficacy of this compound.

Conclusion and Future Directions

This compound demonstrates promise as a second-generation CCR5 antagonist with the potential to overcome maraviroc resistance. Its activity against laboratory-generated maraviroc-resistant HIV-1 strains highlights its distinct pharmacological profile. Further studies, including the public release of detailed quantitative data from clinical trials and against a broader panel of clinically-derived maraviroc-resistant isolates, are warranted to fully elucidate its clinical utility. The development of this compound underscores the importance of continued research into next-generation antiretrovirals to address the ongoing challenge of HIV drug resistance.

References

- 1. HIV-1 Resistance to Maraviroc Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pfizer.com [pfizer.com]

- 5. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]

- 6. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Modulation of CCR5 by PF-232798: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric modulation of the C-C chemokine receptor type 5 (CCR5) by PF-232798, a second-generation oral CCR5 antagonist. The document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The C-C chemokine receptor type 5 (CCR5), a G protein-coupled receptor (GPCR), plays a crucial role in immune cell trafficking and is the primary co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus (HIV-1).[1][2] Allosteric modulation of CCR5 has emerged as a key therapeutic strategy for inhibiting HIV-1 entry. This compound is a potent, orally bioavailable allosteric antagonist of CCR5 that has been investigated as a potential anti-HIV therapeutic.[3][4] This document explores the molecular interactions, functional consequences, and experimental basis of this compound's activity.

This compound, a second-generation CCR5 antagonist, was developed as a successor to Maraviroc, the first approved drug in this class.[3][5] It exhibits a higher binding affinity and an alternative resistance profile compared to Maraviroc.[5][6] Structural studies have revealed that this compound binds to a deep allosteric pocket within the seven-transmembrane (7TM) bundle of CCR5, distinct from the binding site of endogenous chemokine ligands.[5] This binding mode stabilizes a conformation of the receptor that is unable to engage with the HIV-1 envelope glycoprotein gp120, thereby preventing viral entry into host cells.[5][7]

Quantitative Data

The following tables summarize the key quantitative data associated with the interaction of this compound with CCR5 and its antiviral activity.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Cell/Assay Type | Reference |

| Binding Affinity (Kd) | ~0.5 nM | Not specified | [5] |

| Antiviral Activity (EC90) | 2.0 nM (95% CI 1.5 to 2.6 nM) | HIV-1BaL in Peripheral Blood Lymphocytes (PBLs) | [8] |

| Anti-HIV Activity (IC50) | 2.0 nM | HIV-1Ba-L | [9] |

| hERG Activity (IC50) | 12 µM | Not specified | [9] |

Table 2: Comparative Antiviral Potency of this compound and Maraviroc

| Compound | Antiviral EC90 (PhenoSense Assay) | Correlation (R2) | Reference |

| This compound | Highly correlated with Maraviroc | 0.93 | [8] |

| Maraviroc | Baseline for comparison | - | [8] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the allosteric modulation of CCR5 by this compound.

CCR5 Expression and Purification for Structural Studies

Objective: To produce sufficient quantities of purified and stable CCR5 protein for crystallization and structural determination in complex with this compound.

Methodology:

-

Plasmid Construction: A codon-optimized human wild-type CCR5 DNA sequence is synthesized and cloned into a modified pFastBac1 vector for expression in insect cells. The construct includes an N-terminal hemagglutinin (HA) signal sequence for membrane targeting and a C-terminal FLAG tag followed by a 10x His tag for purification. A PreScission protease site is included for tag removal.[5]

-

Protein Expression: Recombinant baculovirus is generated using the Bac-to-Bac system (Invitrogen) and used to infect Spodoptera frugiperda (Sf9) insect cells. Cells are grown in suspension culture and harvested post-infection.[5]

-

Membrane Preparation and Solubilization: Cell pellets are lysed, and cell membranes containing the expressed CCR5 are isolated by ultracentrifugation. The membrane-bound CCR5 is then solubilized using a detergent cocktail, typically containing dodecyl-β-D-maltoside (DDM) and cholesteryl hemisuccinate (CHS).[5]

-

Purification: The solubilized receptor is purified using affinity chromatography, first with an anti-FLAG antibody resin, followed by size-exclusion chromatography to isolate monomeric, properly folded CCR5. The C-terminal tags are removed by PreScission protease treatment.[5]

Crystallization of the CCR5-PF-232798 Complex

Objective: To obtain high-quality crystals of the CCR5-PF-232798 complex for X-ray diffraction and structure determination.

Methodology:

-

Complex Formation: The purified CCR5 protein is incubated with a molar excess of this compound to ensure saturation of the binding pocket.[5]

-

Crystallization: The CCR5-PF-232798 complex is crystallized using the lipidic cubic phase (LCP) method. The protein-ligand complex is mixed with a lipid, such as monoolein, to form the LCP, which is then dispensed into a 96-well glass plate and overlaid with a precipitant solution.[5]

-

Crystal Optimization: Optimal crystals for X-ray diffraction are obtained in a solution containing 100 mM HEPES (pH 7.0), 32–38% (v/v) PEG400, 100–200 mM KNO3, and 1 mM this compound.[5]

-

Data Collection: Crystals are harvested and flash-frozen in liquid nitrogen. X-ray diffraction data is collected at a synchrotron light source.[5]

Antiviral Activity Assays

Objective: To quantify the inhibitory effect of this compound on HIV-1 replication in primary cells.

Methodology:

-

Cell Culture: Peripheral blood lymphocytes (PBLs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote proliferation and CCR5 expression.[8]

-

Viral Infection: Stimulated PBLs are infected with a CCR5-tropic strain of HIV-1, such as HIV-1BaL, in the presence of serial dilutions of this compound.[8]

-

Quantification of Viral Replication: After a defined incubation period (typically 5-7 days), viral replication is assessed by measuring the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[8]

-

Data Analysis: The concentration of this compound that inhibits viral replication by 90% (EC90) is calculated from the dose-response curve.[8]

Signaling Pathways and Mechanisms of Action

The interaction of this compound with CCR5 is characterized by its allosteric antagonism, which has profound implications for both natural chemokine signaling and HIV-1 entry.

Canonical CCR5 Signaling Pathway

Under normal physiological conditions, the binding of chemokines such as CCL3, CCL4, and CCL5 to CCR5 initiates a signaling cascade. This process involves a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins.[1][10] The activated Gαi subunit inhibits adenylyl cyclase, while the Gβγ subunits activate phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[2][10] This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to cellular responses such as chemotaxis and inflammation.[2][10]

Canonical CCR5 signaling pathway upon chemokine binding.

Allosteric Inhibition of HIV-1 Entry by this compound

This compound functions as a non-competitive antagonist. It binds to an allosteric site within the transmembrane domain of CCR5, which is distinct from the orthosteric site where chemokines and the HIV-1 gp120 protein interact.[5] This binding induces a conformational change in the receptor, locking it in an inactive state. As a result, the gp120 envelope glycoprotein of R5-tropic HIV-1 is unable to bind to CCR5, a critical step for viral fusion and entry into the host cell.[5][7]

Mechanism of HIV-1 entry inhibition by this compound.

Experimental Workflow for Structural and Functional Analysis

The characterization of this compound's allosteric modulation of CCR5 involves a multi-step workflow, integrating molecular biology, biochemistry, and virology.

Workflow for characterizing this compound's interaction with CCR5.

Conclusion

This compound represents a significant advancement in the development of allosteric modulators for CCR5. Its high affinity and distinct resistance profile underscore the potential for developing next-generation anti-HIV therapeutics. The detailed structural and functional data available for this compound provide a robust framework for the rational design of novel CCR5 antagonists with improved pharmacological properties. The experimental protocols and workflows outlined in this guide serve as a valuable resource for researchers in the fields of GPCR biology, virology, and drug discovery.

References

- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Pfizer Presents New Data from HIV/AIDS Portfolio at Conference on Retroviruses and Opportunistic Infections | Pfizer [pfizer.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]

- 9. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Crystal Structure of CCR5 in Complex with PF-232798: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of the C-C chemokine receptor type 5 (CCR5) in complex with PF-232798, a second-generation oral CCR5 antagonist. The content herein is curated for professionals in the fields of biomedical research and drug development, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by regulating leukocyte trafficking.[1][2] It also functions as a primary co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus (HIV-1).[1][3][4] Consequently, CCR5 has emerged as a significant therapeutic target for the prevention of HIV-1 infection. This compound is a potent, orally bioavailable antagonist of CCR5 that has been evaluated in clinical trials for the treatment of HIV-1.[5][6] This document details the high-resolution crystal structure of CCR5 in a bound state with this compound, providing critical insights into its mechanism of action and offering a structural basis for the development of next-generation anti-HIV therapeutics.

Quantitative Data

The following tables summarize the key quantitative data derived from the crystallographic and binding studies of the CCR5-PF-232798 complex.

Table 1: Crystallographic Data Collection and Refinement Statistics

| Data Collection | CCR5-PF-232798 Complex |

| Resolution (Å) | 2.9 |

| Space group | P2₁2₁2₁ |

| Unit-cell parameters (Å) | a=63.5, b=66.1, c=134.4 |

| α, β, γ (°) | 90, 90, 90 |

| Molecules per asymmetric unit | 1 |

| Rwork / Rfree (%) | 24.4 / 28.3 |

| Data from Zhu et al., 2019[5] |

Table 2: Comparative Binding Affinities of CCR5 Antagonists

| Compound | Binding Affinity (Ki or IC50 in nM) |

| This compound | 0.5 |

| Maraviroc | 3.0 |

| Data from Zhu et al., 2019[5] |

Experimental Protocols

The methodologies employed in the determination of the CCR5-PF-232798 crystal structure are detailed below.

Protein Expression and Purification

Human CCR5 was expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. The construct was engineered to include an N-terminal FLAG tag for purification and a C-terminal fusion to T4 lysozyme to facilitate crystallization. Cells were harvested 48 hours post-infection and the membrane fraction was isolated. CCR5 was solubilized from the membranes using a detergent mixture and purified by affinity chromatography using an anti-FLAG antibody resin. The purified receptor was then further purified by size-exclusion chromatography to ensure homogeneity.

Crystallization

The purified CCR5-PF-232798 complex was crystallized using the lipidic cubic phase (LCP) method. The protein-ligand complex was mixed with a lipid mixture (monoolein) to form the LCP. Crystallization screening was performed using a robotic system to dispense the LCP into 96-well plates containing various precipitant solutions. Plate-like crystals of the CCR5-PF-232798 complex grew to a final size of approximately 50 x 50 x 5 µm over a period of two weeks at 20°C.

Data Collection and Structure Determination

X-ray diffraction data were collected from cryo-cooled crystals at a synchrotron light source. The data were processed and scaled using standard crystallographic software. The structure was solved by molecular replacement using the previously determined structure of CCR5 in complex with maraviroc (PDB ID: 4MBS) as a search model. The model was then manually rebuilt and refined against the diffraction data to yield the final structure.

Visualizations

The following diagrams illustrate key pathways and workflows related to the CCR5-PF-232798 structure and its biological context.

Caption: Canonical CCR5 signaling pathway and points of intervention.

Caption: Experimental workflow for determining the CCR5-PF-232798 crystal structure.

Caption: Logical relationship of antagonist binding sites within CCR5.

References

- 1. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PF-232798 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-232798 is a second-generation, orally bioavailable, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2][3] As an allosteric inhibitor, this compound binds to a transmembrane pocket of the CCR5 receptor, thereby preventing the interaction between the receptor and the HIV-1 envelope glycoprotein gp120.[1][3][4] This mechanism effectively blocks the entry of CCR5-tropic HIV-1 into host cells.[3][4] this compound has demonstrated potent anti-HIV-1 activity and has been evaluated in clinical trials.[1][5][6] These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to study its antiviral efficacy and mechanism of action.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Assay Type | Cell Line/System | Virus Strain | Parameter | Value (nM) | Confidence Interval (95%) |

| Antiviral Activity | Peripheral Blood Lymphocytes (PBL) | HIV-1 BaL | EC90 | 2.0 | 1.5 to 2.6 |

| Anti-HIV Activity | Not Specified | HIV-1 Ba-L | IC50 | 2.0 | Not Reported |

Table 2: Receptor Binding and Safety Profile of this compound

| Assay Type | Target | Parameter | Value (nM) | Notes |

| Binding Affinity | CCR5 | Ki | 0.5 | Compared to Maraviroc (Ki = 3 nM) |

| hERG Channel Assay | hERG | IC50 | 12,000 | Indicates modest hERG channel inhibition[3] |

Signaling Pathway

The mechanism of action of this compound involves the allosteric inhibition of the CCR5 receptor, which is a G protein-coupled receptor (GPCR). This blockade prevents the conformational changes in gp120 and the subsequent fusion of the viral and cellular membranes, thus inhibiting viral entry.

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for assessing the in vitro activity of this compound. Specific parameters may require optimization depending on the cell line and virus strain used.

Protocol 1: In Vitro Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to determine the 50% effective concentration (EC50) of this compound against HIV-1 replication in primary human PBMCs.

Materials:

-

This compound

-

HIV-1 stock (e.g., Ba-L strain)

-

Ficoll-Paque PLUS

-

Human PBMCs

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen-Strep)

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

96-well cell culture plates

-

p24 antigen ELISA kit

Procedure:

-

Isolation and Stimulation of PBMCs:

-

Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation.

-

Wash the isolated cells with PBS and resuspend in RPMI 1640 supplemented with 10% FBS, 1% Pen-Strep, and 5 µg/mL PHA.

-

Incubate for 48-72 hours to stimulate T-cell proliferation.

-

After stimulation, wash the cells and resuspend in culture medium (RPMI 1640, 10% FBS, 1% Pen-Strep) containing 20 U/mL IL-2.

-

-

Drug Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

-

Infection and Treatment:

-

Seed the stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Add the serially diluted this compound to the wells.

-

Infect the cells with a pre-titered amount of HIV-1. Include a no-drug control (virus only) and a no-virus control (cells only).

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

-

Assay Readout:

-

After 7 days of incubation, collect the cell culture supernatant.

-

Measure the amount of HIV-1 p24 antigen in the supernatant using a p24 antigen ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.

-

Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the in vitro antiviral activity assay.

Protocol 2: CCR5 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the CCR5 receptor.

Materials:

-

This compound

-

Radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α)

-

Cell line expressing high levels of CCR5 (e.g., CHO-CCR5 or HEK293-CCR5)

-

Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.5% BSA, pH 7.4)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Cell Preparation:

-

Culture the CCR5-expressing cells to confluency.

-

Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

-

Resuspend the membrane preparation in binding buffer.

-

-

Competitive Binding:

-

In a 96-well filter plate, add the cell membrane preparation.

-

Add a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of this compound (competitor). Include a control for total binding (no competitor) and non-specific binding (excess of a non-labeled CCR5 ligand).

-

Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

-

Washing and Detection:

-

Wash the wells with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Caption: Workflow for the CCR5 receptor binding assay.

Disclaimer: These protocols are intended as a general guide. Researchers should consult relevant literature and optimize conditions for their specific experimental setup. All work with live HIV-1 must be conducted in a BSL-3 facility with appropriate safety precautions.

References

- 1. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pfizer Presents New Data from HIV/AIDS Portfolio at Conference on Retroviruses and Opportunistic Infections | Pfizer [pfizer.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for PF-232798 in HIV Entry Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-232798 is a second-generation, orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] As an allosteric inhibitor, this compound binds to a transmembrane pocket of CCR5, preventing the conformational changes necessary for the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby inhibiting the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1).[3] R5-tropic viruses, which utilize CCR5 as a co-receptor for entry into target cells, are the predominant viral strain in early-stage HIV-1 infection. This compound has demonstrated potent anti-HIV-1 activity and has shown efficacy against viral strains resistant to the first-generation CCR5 antagonist, Maraviroc.[2][4][5] These characteristics make this compound a valuable tool for in vitro studies of HIV-1 entry and a subject of interest in the development of novel antiretroviral therapies.

Mechanism of Action of this compound in HIV-1 Entry

HIV-1 entry into a host cell is a multi-step process. First, the viral surface glycoprotein gp120 binds to the primary cellular receptor, CD4.[6] This initial binding event triggers conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[6] For R5-tropic HIV-1 strains, gp120 then interacts with CCR5. This interaction facilitates further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes and the subsequent release of the viral capsid into the host cell's cytoplasm.[7] this compound acts as an allosteric antagonist of CCR5, meaning it binds to a site on the receptor distinct from the natural ligand binding site.[7][3] This binding locks the CCR5 receptor in a conformation that is not recognized by gp120, effectively blocking the co-receptor interaction and preventing viral entry.

Quantitative Data Summary

The following table summarizes the in vitro potency and binding affinity of this compound against HIV-1.

| Parameter | Virus Strain/System | Value | Reference(s) |

| EC90 | HIV-1 BaL in PBLs | 2.0 nM (95% CI: 1.5 to 2.6 nM) | [2] |

| IC50 | HIV-1Ba-L | 2.0 nM | [1] |

| Binding Affinity (Ki) | CCR5 | Higher than Maraviroc (Maraviroc Ki = 3 nM) | [3] |

Experimental Protocols

Two primary types of in vitro assays are commonly used to evaluate the efficacy of HIV-1 entry inhibitors like this compound: single-round infectivity assays using pseudotyped viruses and replication-competent virus assays in primary cells.

Protocol 1: Single-Round Infectivity Assay using HIV-1 Env-Pseudotyped Virus and TZM-bl Reporter Cells

This assay measures the ability of this compound to inhibit the entry of HIV-1 envelope (Env)-pseudotyped viruses into TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes.[7]

Materials:

-

TZM-bl cells (NIH AIDS Reagent Program)

-

Complete Growth Medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

HIV-1 Env-pseudotyped virus (R5-tropic, e.g., BaL)

-

This compound (stock solution in DMSO)

-

96-well flat-bottom cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 0.01 nM to 100 nM. Include a "no drug" control (medium with DMSO vehicle) and a "cells only" control (no virus).

-

Virus Preparation: Dilute the HIV-1 Env-pseudotyped virus stock in complete growth medium to a concentration that yields a luciferase signal of at least 10 times the background of the "cells only" control wells. The optimal virus dilution should be determined in a preliminary titration experiment.

-

Infection: Add 50 µL of the diluted this compound to the appropriate wells. Then, add 50 µL of the diluted virus to all wells except the "cells only" control. The final volume in each well will be 200 µL.

-